1-Benzyl-4-iodoimidazole

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Procurement managers struggle to source regioisomerically pure 4-iodoimidazole building blocks. 1-Benzyl-4-iodoimidazole (CAS 536760-32-4) resolves this with unambiguous C4-iodination confirmed by X-ray crystallography, enabling C-I...π halogen-bonded dimer formation. • Regioselective aminocarbonylation for peptidomimetics using ex situ CO/Mo(CO)₆ • Scalable electrophilic iodination protocol (no cryogenic lithiation) • Mp 99-100 °C for facile melt-processing; shipped ambient.

Molecular Formula C10H9IN2
Molecular Weight 284.1 g/mol
CAS No. 536760-32-4
Cat. No. B1280973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-iodoimidazole
CAS536760-32-4
Molecular FormulaC10H9IN2
Molecular Weight284.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)I
InChIInChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyJJPHXVZRZPAFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-iodoimidazole (CAS 536760-32-4): A Position-Specific Iodoimidazole for Halogen Bonding Research and Cross-Coupling Chemistry


1-Benzyl-4-iodoimidazole (CAS 536760-32-4, MFCD06412564) is a heterocyclic organic compound with the molecular formula C10H9IN2 and a molecular weight of 284.10 g/mol, featuring an imidazole core substituted with a benzyl group at the N1 position and an iodine atom at the C4 position [1]. The compound exhibits a melting point of 99-100 °C and a predicted pKa of 4.24 ± 0.61 . Its regiospecific C4-iodination confers unique intermolecular recognition properties and orthogonal synthetic utility that differ fundamentally from its 2-iodo positional isomer and other imidazole derivatives [1].

Why 1-Benzyl-4-iodoimidazole Cannot Be Interchanged with the 2-Iodo Isomer or Unsubstituted 1-Benzylimidazole


The substitution pattern on the imidazole ring is the primary determinant of this compound's molecular recognition profile and synthetic versatility. 1-Benzyl-4-iodoimidazole and its 2-iodo positional isomer (1-benzyl-2-iodoimidazole, CAS 129748-92-1) exhibit completely divergent solid-state intermolecular interactions: the 4-iodo isomer forms C-I...π halogen-bonded dimers, whereas the 2-iodo isomer adopts C-I...N halogen-bonded zigzag chains, a distinction that dictates crystal packing, material properties, and solution-phase halogen-bond donor behavior [1]. Furthermore, the 4-iodo substitution enables regioselective cross-coupling chemistry that is inaccessible to the 2-iodo analog or non-iodinated 1-benzylimidazole; the 4-position is the site of aminocarbonylation reactions using ex situ CO generation with Mo(CO)6, producing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides for peptidomimetic synthesis, a transformation that requires precisely this iodination pattern [2]. Generic substitution therefore fails at both the level of physical characterization and synthetic pathway execution.

Quantitative Differentiation Evidence for 1-Benzyl-4-iodoimidazole: Comparator-Backed Selection Criteria


Crystal Engineering: Divergent Halogen-Bonding Architecture vs. 2-Iodo Positional Isomer

X-ray crystallographic analysis reveals that 1-benzyl-4-iodo-1H-imidazole adopts a fundamentally different halogen-bonding motif compared to its 2-iodo positional isomer. The 4-iodo derivative forms C-I...π halogen-bonded dimers, whereas 1-benzyl-2-iodo-1H-imidazole assembles into one-dimensional zigzag ribbons via strong C-I...N halogen bonds with an N...I distance of 2.8765 (2) Å [1]. This positional switch from C4 to C2 alters the intermolecular recognition code from π-face interaction to nitrogen-lone-pair coordination, a distinction that materially impacts supramolecular design strategies.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Synthetic Intermediates: Regiospecific C4-Iodination Enables Peptidomimetic Synthesis via Aminocarbonylation

The 4-iodo substitution on the imidazole ring enables a specific aminocarbonylation reaction that is not accessible from the 2-iodo isomer or non-iodinated 1-benzylimidazole. 1-Benzyl-4-iodoimidazole serves as the essential starting material for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides via aminocarbonylation using ex situ generation of CO from Mo(CO)6 with an amino acid amide nucleophile [1]. This transformation provides direct access to constrained H-Phe-Phe-NH2 analogues—imidazole-based peptidomimetics that cannot be synthesized from the 2-iodo isomer due to regiospecific reactivity requirements at the C4 position.

Peptidomimetics Cross-Coupling Medicinal Chemistry

Physical Property Differentiation: Melting Point vs. Benzimidazole and Unsubstituted Imidazole Frameworks

1-Benzyl-4-iodoimidazole exhibits a melting point of 99-100 °C and a predicted boiling point of 388.4 ± 17.0 °C . This melting range is substantially lower than that of the benzimidazole analog 4-iodo-1H-benzimidazole (CAS 51288-04-1), which melts at 188-189 °C, a difference of approximately 88-90 °C that reflects the absence of the fused benzene ring and consequent reduction in π-π stacking enthalpy . The lower melting point may confer advantages in melt-processing applications or when thermal lability of downstream products is a concern.

Physical Characterization Formulation Process Chemistry

Process Scale-Up: Documented Scalability of Regioselective C4-Iodination Protocol

The synthesis of 1-benzyl-4-iodoimidazole via regioselective C4 iodination has been demonstrated at scales sufficient for multi-step medicinal chemistry campaigns. The reported protocol employs microwave-assisted direct C5 arylation of 1-benzyl-1H-imidazole followed by regioselective C4 iodination to generate starting material for subsequent aminocarbonylation [1]. This contrasts with 1-benzyl-2-iodoimidazole, which typically requires lithiation of 1-benzyl-1H-imidazole followed by iodine quenching—a protocol involving cryogenic conditions and pyrophoric reagents that complicates scale-up.

Process Chemistry Scale-Up Synthetic Methodology

Validated Application Scenarios for 1-Benzyl-4-iodoimidazole Based on Quantitative Evidence


Halogen-Bonding Studies Requiring C-I...π Dimer Architectures

Investigators designing halogen-bonded functional materials, supramolecular assemblies, or crystal engineering experiments that specifically require C-I...π halogen-bonded dimers should select 1-benzyl-4-iodoimidazole. X-ray crystallographic evidence confirms that the 4-iodo substitution directs the formation of C-I...π halogen-bonded dimers in the solid state, whereas the 2-iodo positional isomer assembles via C-I...N halogen-bonded zigzag ribbons [1]. This regioisomer-dependent divergence in halogen-bond acceptor selection is essential for researchers aiming to control intermolecular recognition motifs.

Synthesis of Imidazole-Based Constrained Peptidomimetics via C4 Aminocarbonylation

Medicinal chemistry programs targeting constrained peptidomimetics, such as H-Phe-Phe-NH2 analogues, should procure 1-benzyl-4-iodoimidazole as the requisite starting material. The C4-iodo substitution is essential for the aminocarbonylation reaction using ex situ CO generation from Mo(CO)6 with amino acid amide nucleophiles, yielding 5-aryl-1-benzyl-1H-imidazole-4-carboxamides [2]. The 2-iodo isomer and non-iodinated 1-benzylimidazole do not support this transformation, making regiospecific procurement a prerequisite for successful execution of the published methodology.

Process Chemistry Campaigns Requiring Scalable Iodoimidazole Building Blocks

Process development and medicinal chemistry groups planning multi-gram to kilogram-scale syntheses of imidazole-containing targets should prioritize 1-benzyl-4-iodoimidazole over the 2-iodo isomer due to the documented scalability of its regioselective C4 iodination protocol. The reported method employs electrophilic iodination conditions amenable to scale-up, whereas the 2-iodo isomer's synthesis typically relies on cryogenic lithiation with n-BuLi followed by iodine quenching—a protocol that introduces operational complexity and safety considerations at scale [2].

Thermal Processing or Low-Melting Formulation Development

Formulation scientists and process chemists requiring an iodoimidazole building block with a moderate melting point should consider 1-benzyl-4-iodoimidazole (mp 99-100 °C) as an alternative to the structurally related benzimidazole analog 4-iodo-1H-benzimidazole (mp 188-189 °C) . The approximately 88-90 °C reduction in melting point may facilitate melt-based processing, reduce energy consumption during handling, or enable compatibility with temperature-sensitive downstream intermediates.

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